D2 Receptor Affinity: Thioridazine vs Chlorpromazine
In a direct comparative binding study using both human and rat brain tissue, thioridazine (Ridazin) demonstrated an IC50 value of 20 nM for dopamine D2 receptor occupancy. This value is 1.25-fold lower (i.e., more potent) than chlorpromazine (IC50 = 25 nM) but approximately 8-fold higher (i.e., less potent) than haloperidol (IC50 = 2.5 nM). The study further established that spiperone (IC50 = 0.2 nM) and fluphenazine (IC50 = 5 nM) represent the high-potency extremes of the class [1].
| Evidence Dimension | Dopamine D2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 20 nM (thioridazine) |
| Comparator Or Baseline | Chlorpromazine: 25 nM; Haloperidol: 2.5 nM; Fluphenazine: 5 nM; Spiperone: 0.2 nM |
| Quantified Difference | Thioridazine is 1.25× more potent than chlorpromazine; 8× less potent than haloperidol; 4× less potent than fluphenazine |
| Conditions | Radioligand binding assay; human and rat brain striatal tissue homogenates |
Why This Matters
This intermediate D2 affinity profile positions Ridazin as a mid-potency neuroleptic, offering a distinct balance between antipsychotic efficacy and extrapyramidal symptom liability that differs from both low-potency (e.g., chlorpromazine) and high-potency (e.g., haloperidol) alternatives.
- [1] Seeman P, Ulpian C. Dopamine D2 receptor binding affinities of neuroleptics: identical potency in human and rat tissues. Data for spiperone (0.2 nM), haloperidol (2.5 nM), fluphenazine (5 nM), thioridazine (20 nM), chlorpromazine (25 nM). View Source
